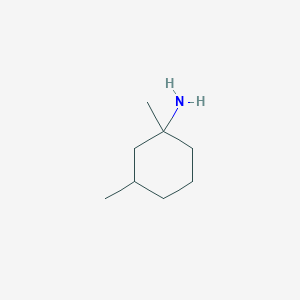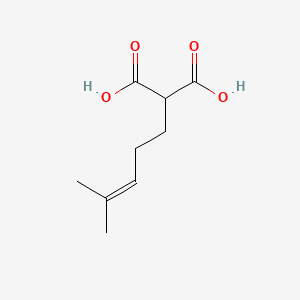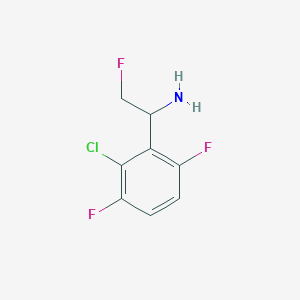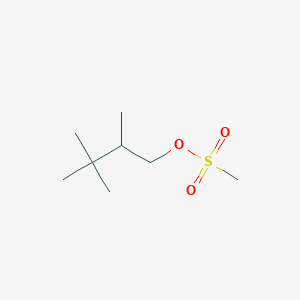
1-Methyl-4-(3-methylphenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(3-methylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by a methyl group attached to the nitrogen atom at position 1 and a 3-methylphenyl group attached to the carbon atom at position 4
Méthodes De Préparation
The synthesis of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-methylacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole. The reaction conditions typically involve heating the mixture under reflux in the presence of an acid catalyst.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Methyl-4-(3-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Applications De Recherche Scientifique
1-Methyl-4-(3-methylphenyl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(3-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Methyl-4-phenyl-1H-pyrazole: This compound lacks the methyl group on the phenyl ring, which may result in different chemical and biological properties.
1-Phenyl-3-methyl-1H-pyrazole: The position of the methyl group is different, which can affect the compound’s reactivity and interactions with other molecules.
4-(3-Methylphenyl)-1H-pyrazole: This compound lacks the methyl group on the nitrogen atom, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
1-methyl-4-(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C11H12N2/c1-9-4-3-5-10(6-9)11-7-12-13(2)8-11/h3-8H,1-2H3 |
Clé InChI |
HAGHWFPMFZQTHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CN(N=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide](/img/structure/B13236174.png)
![Methyl3-(bicyclo[2.2.1]heptan-2-YL)prop-2-ynoate](/img/structure/B13236178.png)
![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide](/img/structure/B13236186.png)







![{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13236237.png)
![{8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13236240.png)
![(1S,3s)-1-(3-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13236243.png)
![3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B13236252.png)
